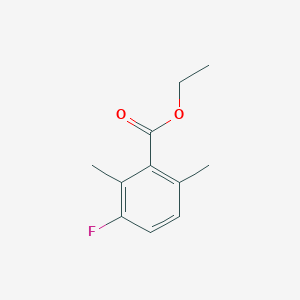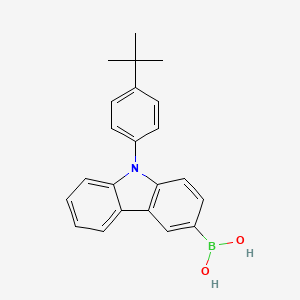
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a carbazole moiety substituted with a tert-butylphenyl group and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobiphenyl derivatives, under reductive conditions.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated carbazole derivative with a tert-butylphenylboronic acid in the presence of a palladium catalyst and a base.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved by reacting the tert-butylphenyl-substituted carbazole with a boron reagent, such as bis(pinacolato)diboron, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbazole moiety can undergo reduction reactions to form dihydrocarbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed in the presence of hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various biaryl compounds through cross-coupling reactions.
Aplicaciones Científicas De Investigación
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in electron transfer processes, making it relevant in photophysical and photochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Tert-butyl)phenyl)boronic acid: Lacks the carbazole moiety, making it less versatile in certain applications.
9H-carbazol-3-ylboronic acid: Lacks the tert-butylphenyl group, affecting its solubility and reactivity.
(9-(4-(Methoxy)phenyl)-9h-carbazol-3-yl)boronic acid: Similar structure but with a methoxy group instead of tert-butyl, influencing its electronic properties.
Uniqueness
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid is unique due to the combination of the carbazole core, tert-butylphenyl group, and boronic acid functionality. This unique structure imparts distinct electronic, photophysical, and chemical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C22H22BNO2 |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
[9-(4-tert-butylphenyl)carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C22H22BNO2/c1-22(2,3)15-8-11-17(12-9-15)24-20-7-5-4-6-18(20)19-14-16(23(25)26)10-13-21(19)24/h4-14,25-26H,1-3H3 |
Clave InChI |
IELDIJXUXFNPEB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


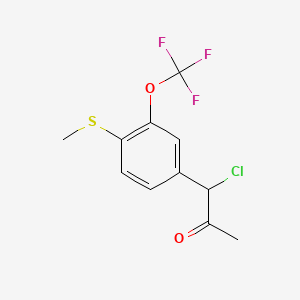
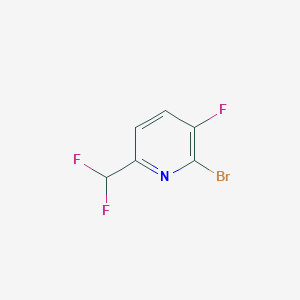
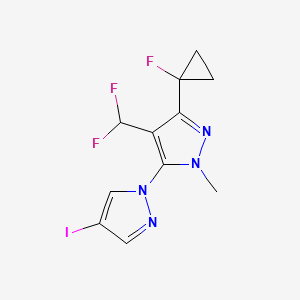
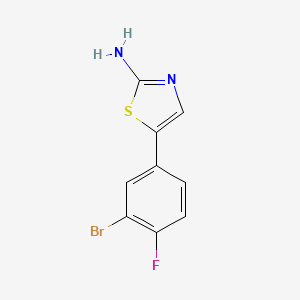
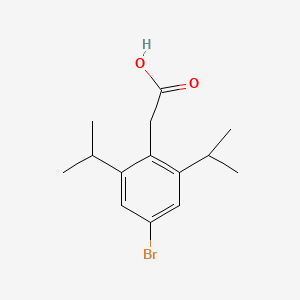
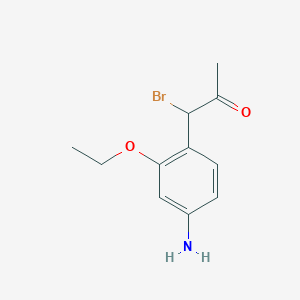
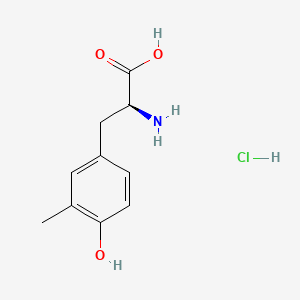

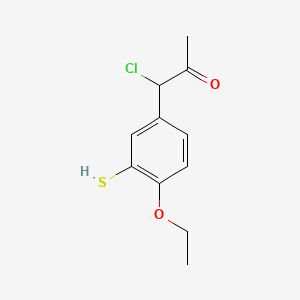
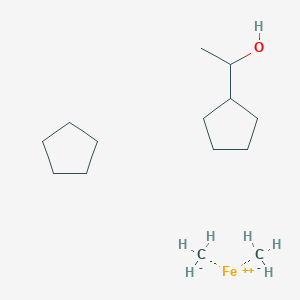
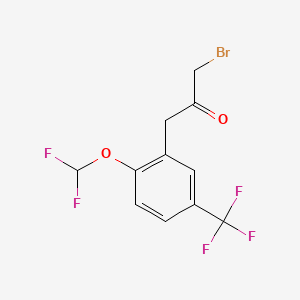
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
